molecular formula C8H10ClN3O3 B3197668 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride CAS No. 1006459-08-0

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride

Cat. No.: B3197668
CAS No.: 1006459-08-0
M. Wt: 231.63 g/mol
InChI Key: FMUCPHUJXFTANH-UHFFFAOYSA-N
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Description

4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride is a nitro-substituted pyrazole derivative featuring a butanoyl chloride side chain. The compound’s structure combines a 5-membered heterocyclic pyrazole ring with a methyl group at position 5, a nitro group at position 3, and a reactive acyl chloride moiety at the terminal end of a four-carbon chain. Notably, the compound is listed as discontinued in commercial catalogs (CymitQuimica, 2025), suggesting challenges in production, stability, or market demand .

Properties

IUPAC Name

4-(5-methyl-3-nitropyrazol-1-yl)butanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O3/c1-6-5-8(12(14)15)10-11(6)4-2-3-7(9)13/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUCPHUJXFTANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Amides, Esters, and Thioesters: From nucleophilic substitution reactions.

    Amino Derivatives: From reduction of the nitro group.

    Carboxylic Acids: From oxidation of the methyl group.

Mechanism of Action

The mechanism of action of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the butanoyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The target compound shares a pyrazole core with derivatives synthesized in Molecules (2015), such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., compounds 3a–3e) . Key differences include:

  • Nitro vs. Chloro/Cyano Groups: The nitro group in the target compound is strongly electron-withdrawing, increasing electrophilicity at the acyl chloride site compared to chloro or cyano substituents in 3a–3e, which modulate electronic effects less drastically.
  • Acyl Chloride vs. Carboxamide : The reactive acyl chloride group in the target compound contrasts with the carboxamide functionality in 3a–3e , altering solubility, stability, and reactivity. Acyl chlorides are prone to hydrolysis, whereas carboxamides are more stable.

Physicochemical Properties

Property Target Compound Compound 3a (Molecules, 2015) Compound 3d (Molecules, 2015)
Molecular Formula C₉H₁₀ClN₃O₃ (inferred) C₂₁H₁₅ClN₆O C₂₁H₁₄ClFN₆O
Melting Point (°C) Not reported 133–135 181–183
Key Functional Groups Nitro, acyl chloride Chloro, carboxamide, cyano Fluoro, carboxamide, cyano
Stability Likely moisture-sensitive Stable (crystalline solids) Stable (crystalline solids)

The target compound’s discontinuation may relate to its acyl chloride group’s hygroscopicity and handling challenges, unlike the more stable carboxamides in 3a–3e .

Biological Activity

4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and the implications of its use in various fields, particularly in medicinal chemistry.

  • Molecular Formula : C₈H₁₀ClN₃O₃
  • Molecular Weight : 231.636 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 378.8 ± 32.0 °C at 760 mmHg
  • Flash Point : 182.9 ± 25.1 °C

These properties indicate that the compound is stable under normal conditions but requires careful handling due to its reactive nature as an acyl chloride.

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the promising antioxidant and anti-inflammatory properties of pyrazole derivatives, including 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride. The molecular docking simulations suggest that these compounds can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases.

The biological activity is primarily attributed to the electrophilic nature of the nitro group, which can participate in various biochemical reactions. Pyrazole derivatives have been shown to interact with cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of pyrazole derivatives:

  • Anti-inflammatory Activity :
    • A series of pyrazole compounds were synthesized and tested for their COX-2 inhibitory activity, with some derivatives showing IC₅₀ values as low as 0.02 μM, indicating potent anti-inflammatory effects compared to standard medications like diclofenac .
  • Antioxidant Activity :
    • Molecular docking studies have indicated that certain pyrazoles exhibit significant antioxidant activity, potentially through the scavenging of free radicals and inhibition of lipid peroxidation .
  • Toxicological Assessments :
    • In vivo studies demonstrated minimal toxicity for selected pyrazole derivatives, with LD₅₀ values exceeding 2000 mg/kg in mice, suggesting a favorable safety profile for further development .

Comparative Analysis of Pyrazole Derivatives

Compound NameIC₅₀ (μg/mL)COX-2 Selectivity IndexRemarks
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chlorideTBDTBDPromising candidate based on structural activity relationship
Compound A71.11HighSignificant anti-inflammatory activity
Compound B60.56ModerateComparable to diclofenac

Q & A

Q. What are the recommended synthetic routes for preparing 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride, and what critical parameters influence the reaction yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or acylation reactions. A common approach involves reacting 5-methyl-3-nitro-1H-pyrazole with butanoyl chloride under anhydrous conditions. Key parameters include:
  • Temperature control : Maintain 0–5°C during acylation to suppress side reactions (e.g., hydrolysis of the acyl chloride) .
  • Solvent selection : Use dichloromethane or tetrahydrofuran to enhance solubility of intermediates .
  • Catalysts : Employ triethylamine to neutralize HCl byproducts and drive the reaction forward .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

  • Methodology :
  • NMR :
  • ¹H NMR : Look for the pyrazole C-H proton (δ 7.5–8.5 ppm) and butanoyl chloride’s α-CH₂ (δ 2.5–3.0 ppm) .
  • ¹³C NMR : Confirm the carbonyl carbon (δ 165–175 ppm) and nitro group’s electronic effects on adjacent carbons .
  • IR : Identify the C=O stretch (~1800 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹) .
  • X-ray crystallography : Resolve the crystal structure to verify substituent positions and hydrogen bonding patterns (e.g., using SHELXL for refinement) .

Q. What safety precautions are essential when handling butanoyl chloride derivatives during synthesis?

  • Methodology :
  • Use a fume hood and PPE (gloves, goggles) due to butanoyl chloride’s corrosive and lachrymatory properties .
  • Avoid moisture to prevent hydrolysis to butanoic acid, which generates HCl gas .
  • Store under inert gas (argon) in a sealed container .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts or crystal packing)?

  • Methodology :
  • Crystallographic refinement : Use SHELXL to model thermal parameters and hydrogen bonding networks, especially for the nitro group’s electron-withdrawing effects .
  • DFT calculations : Compare computed NMR shifts (Gaussian, ORCA) with experimental data to identify conformational discrepancies .
  • Hydrogen bond analysis : Apply graph set analysis (Etter’s rules) to resolve packing anomalies caused by nitro-group interactions .

Q. What strategies mitigate decomposition or side reactions during the synthesis of nitro-substituted pyrazole derivatives?

  • Methodology :
  • Low-temperature acylation : Minimize nitro group reduction or ring-opening reactions .
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of intermediates .
  • Protecting groups : Temporarily protect reactive sites (e.g., methyl groups) with trimethylsilyl chloride .

Q. How can hydrogen bonding patterns in the crystal structure predict physicochemical properties (e.g., solubility, stability)?

  • Methodology :
  • Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify supramolecular synthons influencing solubility .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., nitro-group contacts) to correlate with thermal stability .

Q. What computational methods are suitable for modeling the electronic effects of nitro and methyl substituents on the pyrazole ring?

  • Methodology :
  • DFT (B3LYP/6-311+G(d,p)) : Calculate charge distribution to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide medicinal chemistry studies .

Q. How does the nitro group at the 3-position influence stability under different storage conditions?

  • Methodology :
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light exposure tests : Use UV-Vis spectroscopy to detect nitro-to-nitrito tautomerism or photolysis products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride
Reactant of Route 2
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride

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